molecular formula C24H25N3O4S B2969235 1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 878055-74-4

1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2969235
CAS No.: 878055-74-4
M. Wt: 451.54
InChI Key: GHSOYFYVVHNMNM-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a synthetically engineered organic compound featuring a complex molecular architecture that incorporates both indoline and indole moieties, linked by a sulfonyl-acetyl connector. This specific structure places it within a class of heterocyclic compounds that are of significant interest in modern pharmaceutical and biochemical research. Indole-based scaffolds are renowned for their extensive biological potential and are frequently investigated as core structures in the development of novel therapeutic agents . The indole nucleus is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities. Researchers have synthesized and evaluated numerous indole derivatives for applications including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . The presence of a pyrrolidine ring and sulfonyl group in this particular compound may further modulate its physicochemical properties and interaction with biological targets, such as enzymes or receptors. This reagent is provided as a high-grade material for research and development purposes. It is intended for use in laboratory studies only, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) investigations, and as a building block for more complex chemical entities. This product is strictly for research use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c28-23(25-12-5-6-13-25)16-26-15-22(19-8-2-4-10-21(19)26)32(30,31)17-24(29)27-14-11-18-7-1-3-9-20(18)27/h1-4,7-10,15H,5-6,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSOYFYVVHNMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the indole moiety: Starting from a suitable precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.

    Introduction of the sulfonyl group: The indole derivative can be reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Formation of the indoline moiety: The indoline ring can be synthesized from an appropriate precursor, such as an o-nitrobenzyl derivative, through reduction and cyclization steps.

    Coupling of the indole and indoline moieties: The final step involves coupling the indole and indoline derivatives through a suitable linker, such as an ethanone group, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Optimization of reaction conditions: Temperature, solvent, and catalyst selection to maximize yield.

    Purification techniques: Use of chromatography, recrystallization, or other methods to obtain the pure compound.

    Scalability: Ensuring the process can be scaled up for large-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and indoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Introduction of carbonyl or carboxyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of new functional groups such as halides, alkyl groups, or sulfonyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound may be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity.

    Signal Transduction: The compound could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the indole/indoline core, sulfonyl linker, or side-chain substituents. Below is a detailed comparison:

Sulfonylindole Derivatives with Piperazine/Piperidine Side Chains

  • Compound 3a: 1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone Key Differences:
  • Substitution at the indole’s 5-position with fluoro and the sulfonyl group with a 4-iodophenyl moiety.
  • Replacement of pyrrolidine with a piperazine ring and additional 2-methoxyphenyl substitution.
    • Implications :
  • The iodine atom increases molecular weight (≈550 g/mol) and may enhance lipophilicity.
  • Compound 3f: 1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone Key Differences:
  • Incorporation of a pyridinyl group on the piperazine ring.
    • Implications :
  • The pyridine moiety introduces hydrogen-bonding capability, which could improve solubility or target affinity .

Simpler Sulfonylindole-Indoline Hybrids

  • 1-(2,3-Dihydroindol-1-yl)-2-(1-ethylindol-3-yl)sulfonylethanone (CAS 686743-61-3) Molecular Formula: C20H20N2O3S (MW: 368.45 g/mol). Key Differences:
  • Lacks the pyrrolidinyl ketone side chain .
  • Simpler ethyl substitution on the indole nitrogen.
    • Implications :
  • Reduced steric bulk may enhance membrane permeability but decrease target specificity .

Pyrrolidine/Indole Derivatives with Varied Functional Groups

  • 1-(2-Phenyl-1H-indol-3-yl)-2-pyrrolidin-1-ylethane-1,2-dione (CAS 4747-41-5)
    • Molecular Formula : C20H16N2O2 (MW: 316.36 g/mol).
    • Key Differences :
  • Replaces the sulfonyl linker with a diketone group .
  • Contains a phenyl substituent on the indole.
    • Implications :
  • The diketone group may participate in chelation or redox reactions, influencing biological activity .

  • 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-ylethanone (CAS 302333-63-7) Molecular Formula: C16H20N2O (MW: 256.35 g/mol). Key Differences:
  • Substitutes pyrrolidine with piperidine and adds a methyl group to the indole.
    • Implications :
  • Piperidine’s larger ring size may reduce strain but decrease binding pocket compatibility compared to pyrrolidine .

Biological Activity

The compound 1-(indolin-1-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex indole derivative with potential biological significance, particularly in the field of medicinal chemistry. This article delves into its biological activities, synthesizing data from various studies to provide a comprehensive overview.

Molecular Formula: C30H34N4O5S
Molecular Weight: 562.68 g/mol
CAS Number: Not specified

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer pathways. The indole moiety is known for its role in modulating cellular signaling pathways, particularly those associated with cancer cell proliferation and survival.

Anticancer Activity

Research indicates that compounds containing indole structures often exhibit anticancer properties. For instance, studies have shown that indolinones can inhibit c-Src kinase, a critical player in cancer progression. The presence of substituents on the indole ring significantly influences the potency and selectivity of these compounds against cancer cell lines .

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways relevant to cancer. In vitro assays demonstrated that derivatives of indolinones can effectively bind to the ATP-binding site of c-Src, leading to reduced cell proliferation in cancer models .

Case Studies

  • Study on c-Src Inhibition:
    • Objective: Evaluate the inhibitory effect of indolinone derivatives on c-Src activity.
    • Method: Cell proliferation assays using a range of concentrations (1–100 µM).
    • Results: Significant inhibition was observed, with an IC50 value indicating effective concentration ranges for therapeutic application .
  • Molecular Docking Studies:
    • Objective: Assess binding interactions between the compound and target enzymes.
    • Method: Molecular modeling techniques were employed.
    • Findings: Increased affinity was noted with amino group substitutions, suggesting a favorable interaction with the enzyme's active site .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in understanding how modifications to the base structure influence biological activity. Key observations include:

  • Indole Substituents: Variations in substituents on the indole ring can enhance or diminish anticancer activity.
  • Pyrrolidine Moiety: The incorporation of pyrrolidine enhances solubility and bioavailability, critical for therapeutic efficacy .

Data Summary Table

PropertyValue
Molecular FormulaC30H34N4O5S
Molecular Weight562.68 g/mol
Anticancer IC50Varies (1–100 µM range)
Target Enzymec-Src

Q & A

Basic: What synthetic methodologies are recommended for the multi-step preparation of this compound?

Answer:
The synthesis involves sequential sulfonylation, alkylation, and condensation steps. Key steps include:

  • Sulfonylation : React 1H-indole derivatives with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Pyrrolidine-ethylation : Use 2-oxo-2-(pyrrolidin-1-yl)ethyl bromide in a nucleophilic substitution reaction, catalyzed by p-toluenesulfonic acid (p-TSA) for enhanced efficiency .
  • Final Condensation : Couple intermediates via a ketone-amine reaction in anhydrous tetrahydrofuran (THF) at reflux.
    Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can regioselectivity challenges during sulfonylation of the indole moiety be addressed?

Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Steric Control : Use bulky sulfonyl chlorides (e.g., mesyl or tosyl derivatives) to direct substitution to the less hindered C3 position of indole .
  • Electronic Effects : Activate the indole ring via electron-donating groups (e.g., methyl substituents) to favor sulfonylation at C3 .
  • Catalytic Optimization : Employ p-TSA to stabilize intermediates and reduce side reactions .
    Validation : Confirm regiochemistry via 1H^{1}\text{H}-NMR (C3 proton deshielding) and X-ray crystallography .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Answer:

  • Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., eclipsed vs. staggered conformations) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) .
  • Multinuclear NMR :
    • 1H^{1}\text{H}-NMR identifies indole NH (~10–12 ppm) and sulfonyl group proximity (splitting patterns).
    • 13C^{13}\text{C}-NMR confirms carbonyl (190–210 ppm) and sulfonyl (110–120 ppm) carbons .

Advanced: How can conflicting spectroscopic data (e.g., unexpected 13C^{13}\text{C}13C-NMR shifts) be resolved?

Answer:

  • Dynamic Effects : Check for tautomerism (e.g., keto-enol) using variable-temperature NMR .
  • Impurity Analysis : Compare with LC-MS to detect byproducts (e.g., incomplete sulfonylation) .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to predict chemical shifts and match experimental data .
    Case Study : A 5 ppm discrepancy in carbonyl 13C^{13}\text{C}-NMR was resolved by identifying trace solvent (DMSO) interactions .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
  • Exposure Control : Avoid inhalation (use NIOSH-approved P95 respirators) and skin contact (≥15-minute rinsing with water if exposed) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers .

Advanced: What strategies mitigate toxicity risks during in vitro assays?

Answer:

  • Dose Optimization : Conduct MTT assays to determine IC50_{50} values and avoid cytotoxic concentrations .
  • Metabolic Stability : Use liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated detoxification .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) to reduce logP and enhance excretion .

Basic: How can purity be optimized during final purification?

Answer:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove hydrophobic impurities .
  • HPLC : Employ a C18 column with acetonitrile/0.1% TFA gradient (95% purity threshold) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: What mechanistic insights explain the compound’s stability under acidic conditions?

Answer:

  • Resonance Stabilization : The sulfonyl group delocalizes electron density, reducing protonation at the ethanone oxygen .
  • Steric Shielding : The pyrrolidin-1-yl ethyl group hinders nucleophilic attack on the carbonyl .
    Validation : Stability assessed via 24-hour reflux in 1M HCl; <5% degradation by HPLC .

Basic: What solvents are compatible with this compound for reaction scalability?

Answer:

  • Polar Aprotic : DMF, DMSO (for sulfonylation) .
  • Ether-Based : THF, 1,4-dioxane (for alkylation) .
  • Avoid Protic Solvents : Methanol/water mixtures may hydrolyze the sulfonyl group .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4HIV for kinase targets) .
  • Pharmacophore Mapping : Identify key hydrogen bond acceptors (sulfonyl oxygen) and hydrophobic regions (indole ring) .
    Case Study : Predicted binding to histamine H1/H4 receptors (ΔG = −9.2 kcal/mol) aligns with in vitro activity .

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